molecular formula C19H18N4O2 B11007565 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Cat. No.: B11007565
M. Wt: 334.4 g/mol
InChI Key: YQONYRQXKFFGIG-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a complex organic compound that features both benzimidazole and isoindoline moieties. Benzimidazole is a heterocyclic aromatic organic compound, while isoindoline is a bicyclic compound. The combination of these two structures in a single molecule provides unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves the coupling of benzimidazole derivatives with isoindoline derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the two components . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form benzimidazole N-oxide.

    Reduction: The isoindoline moiety can be reduced to form isoindoline derivatives.

    Substitution: Both benzimidazole and isoindoline moieties can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety yields benzimidazole N-oxide, while reduction of the isoindoline moiety yields isoindoline derivatives.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, modulating their activity. The isoindoline moiety can also interact with biological molecules, contributing to the compound’s overall bioactivity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is unique due to the combination of benzimidazole and isoindoline moieties in a single molecule. This structural feature provides a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide

InChI

InChI=1S/C19H18N4O2/c24-18(11-16-12-5-1-2-6-13(12)19(25)23-16)20-10-9-17-21-14-7-3-4-8-15(14)22-17/h1-8,16H,9-11H2,(H,20,24)(H,21,22)(H,23,25)

InChI Key

YQONYRQXKFFGIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)CC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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